Tautomeric Equilibrium Favors Keto Form for Enhanced Stability vs. 2-Amino-4,6-dimethoxypyrimidine
In polar solvents like DMSO and water, 2-Amino-6-methoxypyrimidin-4-ol favors the keto (oxo) tautomer, contributing to high polarity and crystal stability . In contrast, 2-Amino-4,6-dimethoxypyrimidine lacks the 4-oxo group and exists predominantly in a single amino form, with a reported melting point of 94-96°C [1], whereas the target compound's melting point is not explicitly reported but its stability is attributed to strong intermolecular hydrogen bonding from the keto-enol equilibrium .
| Evidence Dimension | Tautomeric form and melting point |
|---|---|
| Target Compound Data | Keto form favored in polar solvents; melting point not reported |
| Comparator Or Baseline | 2-Amino-4,6-dimethoxypyrimidine: Predominantly single amino form; melting point 94-96°C |
| Quantified Difference | Qualitative difference in tautomeric equilibrium; melting point difference ~94-96°C vs. unreported (but implied higher stability) |
| Conditions | Polar solvents (DMSO, water) for tautomerism; solid state for melting point |
Why This Matters
This tautomeric preference directly impacts the compound's solubility profile and crystal packing, influencing its suitability for specific reaction conditions and formulation strategies.
- [1] Fisher Scientific. 2-Amino-4,6-dimethoxypyrimidine, 98%, Thermo Scientific™. Product Specification. View Source
